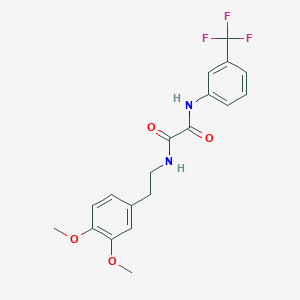

N1-(3,4-dimethoxyphenethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N1-(3,4-dimethoxyphenethyl)-2-nitrobenzamide” is a compound with the molecular formula C17H18N2O5 . It has an average mass of 330.335 Da and a monoisotopic mass of 330.121582 Da .

Physical and Chemical Properties Analysis

“N1-(3,4-dimethoxyphenethyl)-2-nitrobenzamide” has a density of 1.2±0.1 g/cm3, a boiling point of 529.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 80.4±3.0 kJ/mol and a flash point of 273.8±30.1 °C .

Applications De Recherche Scientifique

Synthesis and Structural Characterization

A novel synthetic approach has been developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially include compounds similar to N1-(3,4-dimethoxyphenethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide. This method involves a one-pot synthesis from 3-(2-nitroaryl)oxirane-2-carboxamides via rearrangement sequences, providing a useful formula for both anthranilic acid derivatives and oxalamides. This synthesis is operationally simple and high yielding, indicating potential for efficient production of related compounds (Mamedov et al., 2016).

Supramolecular Assemblies and Interactions

Cocrystallization studies of N,N′-diaryloxalamides with pentafluorophenol lead to the formation of molecular complexes characterized by X-ray crystallography. These complexes demonstrate that non-planar oxalamide molecules assemble into polymeric tapes utilizing hydrogen bonds and phenyl–perfluorophenyl interactions. Such studies highlight the significance of aryl–perfluoroaryl stacking interactions and hydrogen bonding in controlling the structure of supramolecular assemblies involving oxalamides (Piotrkowska et al., 2007).

Photoluminescence and Magnetic Properties

Research on lanthanide-based metal-organic frameworks (Ln-MOFs) synthesized with oxalate and phenanthroline, which may relate to the structural motifs in this compound, reveals significant chemical stability and thermal resilience. These complexes exhibit photoluminescence properties, with certain compositions showing bright red emission and high luminescence efficiency. Moreover, the magnetic studies on these frameworks provide insights into their potential applications in materials science, particularly in optical and magnetic devices (Luo et al., 2018).

Crystallization Behavior

The crystallization process of poly(l-lactic acid) (PLLA) with certain nucleators, such as N1,N1ʹ-(ethane-1,2-diyl)bis(N2-phenyloxalamide) (OXA), has been significantly influenced by thermal history and shear flow. This research demonstrates how the presence of specific nucleators can promote fast crystallization under certain conditions, suggesting potential applications in polymer science for improving material properties and processing efficiency (Shen et al., 2016).

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O4/c1-27-15-7-6-12(10-16(15)28-2)8-9-23-17(25)18(26)24-14-5-3-4-13(11-14)19(20,21)22/h3-7,10-11H,8-9H2,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URTLHXKHLOBNRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide](/img/structure/B2407075.png)

![N-benzyl-2-(2,4-dioxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2407079.png)

![2-[(4-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2407081.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2407082.png)

![ethyl N-[(3-chlorophenyl)(4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl]carbamate](/img/structure/B2407093.png)